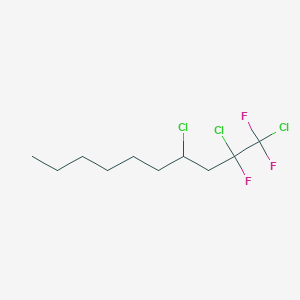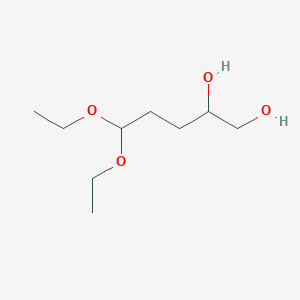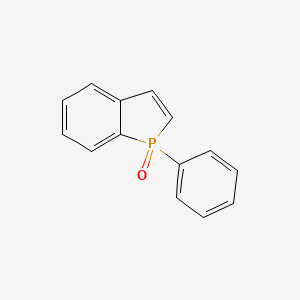
1-Phenyl-1H-1lambda~5~-phosphindol-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-1H-phosphindole 1-oxide is a heterocyclic compound with the molecular formula C₁₄H₁₁OP. It is a derivative of phosphindole, characterized by the presence of a phenyl group and an oxide group attached to the phosphorus atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Phenyl-1H-phosphindole 1-oxide can be synthesized through several methods. One common approach involves the reaction of 3-(phenylethynyl)aniline with diphenylphosphine oxide in the presence of a radical initiator such as di-tert-butyl peroxide (DTBP) and magnesium nitrate hexahydrate (Mg(NO₃)₂•6H₂O) in 1,4-dioxane under air conditions . This reaction proceeds through a P-centered radical-triggered [3 + 2] cyclization and deamination process, yielding the desired product .
Industrial Production Methods: While specific industrial production methods for 1-Phenyl-1H-phosphindole 1-oxide are not well-documented, the synthesis methods used in laboratory settings can be scaled up for industrial applications. The key factors for industrial production would include optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Phenyl-1H-phosphindole 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the oxide group to other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl or phosphindole moieties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphindole oxides with higher oxidation states, while substitution reactions can introduce various functional groups onto the phenyl or phosphindole rings.
Applications De Recherche Scientifique
1-Phenyl-1H-phosphindole 1-oxide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex phosphindole derivatives and as a ligand in coordination chemistry.
Medicine: Research has shown that phosphindole oxides can act as photosensitizers in photodynamic therapy (PDT) for cancer treatment. .
Industry: The compound’s unique chemical properties make it useful in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 1-Phenyl-1H-phosphindole 1-oxide, particularly in photodynamic therapy, involves the generation of reactive oxygen species (ROS) upon light activation. These ROS induce endoplasmic reticulum (ER) stress, leading to apoptosis and autophagy in cancer cells . The compound selectively accumulates in the ER, where it exerts its effects by disrupting cellular homeostasis and triggering cell death pathways.
Comparaison Avec Des Composés Similaires
- 1-Phenyl-2,3-dihydro-1H-phosphindole 1-oxide
- 1-Phenyl-1-benzophosphole 1-oxide
- Benzo[b]phosphole oxide
Comparison: 1-Phenyl-1H-phosphindole 1-oxide is unique due to its specific substitution pattern and the presence of both a phenyl group and an oxide group on the phosphindole ring. This structural arrangement imparts distinct chemical properties and reactivity compared to other phosphindole derivatives. For instance, the presence of the oxide group enhances its ability to participate in oxidation-reduction reactions and increases its potential as a photosensitizer in photodynamic therapy .
Propriétés
Numéro CAS |
31236-97-2 |
|---|---|
Formule moléculaire |
C14H11OP |
Poids moléculaire |
226.21 g/mol |
Nom IUPAC |
1-phenylphosphindole 1-oxide |
InChI |
InChI=1S/C14H11OP/c15-16(13-7-2-1-3-8-13)11-10-12-6-4-5-9-14(12)16/h1-11H |
Clé InChI |
GJEKDPFHYOELGZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)P2(=O)C=CC3=CC=CC=C23 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


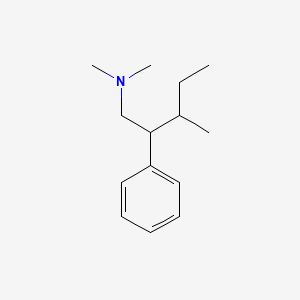
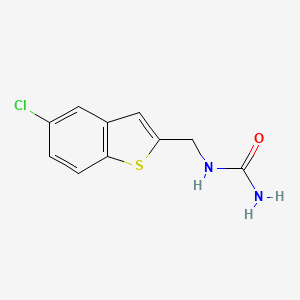
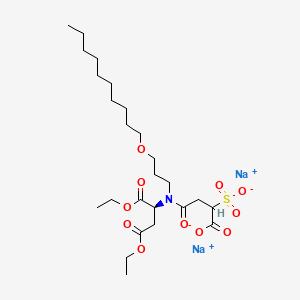


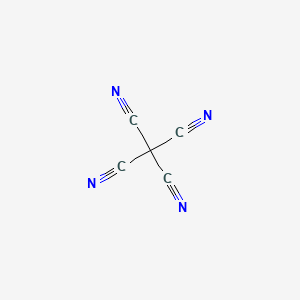
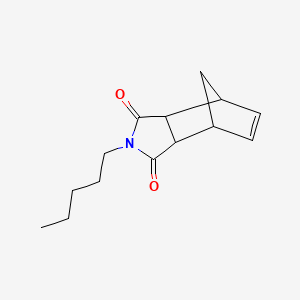
![(E)-N-(Dibenzo[b,d]furan-2-yl)-1-(4-methoxyphenyl)methanimine](/img/structure/B14694683.png)
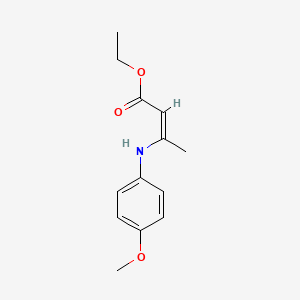

![2-[2-(3,4-Dimethoxyphenyl)cyclohexyl]sulfanylacetic acid](/img/structure/B14694694.png)
